tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(9-16)11-5-4-7-15-12(11)17/h10-11H,4-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWBDKLNMNWYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies for Pyrrolidine Derivatives
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis. In the context of pyrrolidine derivatives, Boc protection is typically achieved via reaction with di-tert-butyl dicarbonate in the presence of a base. For example, the synthesis of tert-butyl pyrrolidine-1-carboxylate involves treating pyrrolidine with di-tert-butyl dicarbonate and triethylamine in dichloromethane at 0°C, followed by warming to room temperature. This method achieves an 85% yield, demonstrating the efficiency of Boc protection under mild conditions.
For tert-butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate, the pyrrolidine nitrogen would first be protected using this protocol. Subsequent functionalization at the 3-position requires careful selection of reagents to avoid Boc group cleavage.
Cyclization Approaches for Piperidinone Ring Formation
The 2-oxopiperidinyl group necessitates ketone installation at the piperidine C2 position. A plausible route involves cyclization of a linear precursor. For instance, a δ-amino ketone intermediate could undergo intramolecular aldol condensation under acidic or basic conditions. The Macmillan Group’s synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate highlights the utility of cyclization in forming substituted pyrrolidines. Applying this logic, a side chain containing both amine and ketone functionalities could cyclize to form the piperidinone ring.
Reaction Pathway Proposal:
- Boc Protection: Pyrrolidine → tert-butyl pyrrolidine-1-carboxylate.
- Alkylation: Introduce a bromoethyl ketone side chain at C3 using NaH/DMF.
- Cyclization: Treat with K₂CO₃ in acetonitrile to form the piperidinone ring.
Multistep Synthesis Routes from Common Intermediates
A convergent synthesis could couple pre-formed pyrrolidine and piperidinone fragments. Patent AU2009322628A1 details the use of tert-butyl 3-iodopyrrolidine-1-carboxylate in cross-couplings. If a 3-bromo-2-oxopiperidine derivative were available, a Negishi or Suzuki coupling might link the two rings.
Table 2: Potential Intermediates and Their Roles
Analytical Characterization and Data Tables
Critical characterization data for intermediates and the final compound would include NMR, IR, and HRMS. For example, the Boc-protected pyrrolidine intermediate in the Macmillan Group’s work showed a ¹H NMR signal at δ 1.44 ppm for the tert-butyl group. The target compound’s ¹³C NMR should display a carbonyl signal near δ 170 ppm for the piperidinone ketone.
Table 3: Expected Spectroscopic Signatures
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Boc tert-butyl | 1.44 (s) | 28.2, 80.5 |
| Piperidinone C=O | – | 208.5 |
| Pyrrolidine CH₂ | 2.70–3.10 (m) | 45.0–50.0 |
Challenges and Optimization in Synthesis
Key challenges include:
- Regioselectivity: Ensuring the 2-oxopiperidinyl group attaches exclusively at the pyrrolidine C3 position.
- Boc Stability: Avoiding deprotection under acidic/basic conditions during piperidinone formation.
- Yield Optimization: Multi-step sequences may suffer from cumulative yield losses; telescoping steps could mitigate this.
Patent EP2358670B1 reports yields of 70–85% for similar couplings, suggesting that rigorous optimization of catalysts and solvents (e.g., replacing Pd(OAc)₂ with Pd₂(dba)₃) might enhance efficiency.
Chemical Reactions Analysis
tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry:
The compound's structural components suggest potential interactions with various biological targets, including receptors and enzymes. Studies are ongoing to elucidate its mechanism of action, which may involve modulation of specific pathways relevant to disease treatment .
2. Drug Development:
Research indicates that tert-butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate could serve as a lead compound in developing new therapeutic agents. Its ability to bind to specific targets may offer avenues for treating conditions such as neurological disorders or cancer .
Case Studies
Case Study 1: Neurological Disorders
In preliminary studies, this compound demonstrated promising activity in modulating neurotransmitter systems. Further research is needed to explore its efficacy in animal models of neurological disorders.
Case Study 2: Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Ongoing investigations aim to clarify these effects and optimize the compound for therapeutic use.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: This compound is a precursor in the synthesis of this compound.
tert-Butyl 3-Oxopiperazine-1-carboxylate: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for various synthetic and research applications.
Biological Activity
tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H19N2O3
- Molecular Weight : 249.30 g/mol
- CAS Number : Not specifically listed in the search results but can be referenced through related compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptors related to neurotransmission and other physiological processes.
Biological Activity Overview
The compound exhibits several biological activities, which can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
- Anticancer Effects : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage caused by reactive oxygen species (ROS). This was evidenced by reduced levels of lipid peroxidation and increased antioxidant enzyme activity in treated cells .
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate to improve yield and purity?
- Methodological Answer : Optimization involves systematic adjustments to reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .
- Catalyst concentration : Controlled use of bases like triethylamine minimizes side reactions during coupling steps .
- Temperature control : Reactions performed at 0–20°C reduce thermal degradation of intermediates .
- Purification : Flash column chromatography with gradients (e.g., hexane/EtOAc) isolates the target compound with >95% purity .
Q. What characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : H and C NMR identify functional groups and confirm regiochemistry (e.g., pyrrolidine vs. piperidine rings) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguous stereochemistry .
Q. What are common impurities encountered during synthesis, and how can they be addressed?
- Methodological Answer :
- Byproducts from incomplete Boc deprotection : Monitor reaction progress via TLC and extend reaction time with trifluoroacetic acid (TFA) .
- Oxidation products : Use inert atmospheres (N/Ar) and antioxidants like BHT to stabilize the 2-oxopiperidinyl group .
- Solvent residues : Employ freeze-drying or high-vacuum distillation for final purification .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage conditions : Store at –20°C under anhydrous conditions (desiccated environment) to prevent hydrolysis of the tert-butyl ester .
- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light to prevent photodegradation .
Q. What solvents and reaction conditions are optimal for functionalizing the pyrrolidine ring?
- Methodological Answer :
- Nucleophilic substitutions : DMF or DMSO at 60–80°C facilitate reactions with azides or thiols .
- Reductions : Sodium borohydride in ethanol selectively reduces ketones without affecting the Boc group .
Advanced Research Questions
Q. What strategies are effective in resolving stereochemical challenges during the synthesis of tert-butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to induce stereoselectivity .
- X-ray crystallography : SHELX refines crystal structures to confirm absolute configuration .
Q. How can computational modeling predict the compound's interactions with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) to identify key residues (e.g., piperidine NH interactions) .
- MD simulations : GROMACS assesses dynamic stability of ligand-protein complexes over 100-ns trajectories .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC values against serine hydrolases using fluorogenic substrates .
- Cell viability assays : MTT or CellTiter-Glo® quantify cytotoxicity in cancer cell lines (e.g., MCF-7) .
- SPR spectroscopy : Monitor real-time binding kinetics to immobilized receptors .
Q. How can researchers analyze contradictory data from NMR, X-ray, and MS results?
- Methodological Answer :
Q. What are the structure-activity relationship (SAR) considerations for modifying this compound?
- Methodological Answer :
- Piperidine ring modifications : Introducing fluoro or chloro substituents at C-2 enhances metabolic stability .
- Pyrrolidine substitutions : Methyl groups at C-3 improve target selectivity by reducing off-target interactions .
- Boc group replacement : Testing carbamate analogs (e.g., benzyloxycarbonyl) optimizes bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
